molecular formula C10H11ClFNO B3363081 2-chloro-N-[(2-fluorophenyl)methyl]propanamide CAS No. 1016843-74-5

2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Cat. No.: B3363081
CAS No.: 1016843-74-5
M. Wt: 215.65 g/mol
InChI Key: KEXAYYLFTCRYHE-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-fluorophenyl)methyl]propanamide is a useful research compound. Its molecular formula is C10H11ClFNO and its molecular weight is 215.65 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7(11)10(14)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXAYYLFTCRYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Amide Functionality in Synthetic Organic Chemistry

The amide bond is a cornerstone of organic and medicinal chemistry, recognized for its widespread presence in pharmaceuticals, natural products, and biologically active compounds. pulsus.com Its formation is one of the most critical transformations in organic synthesis. pulsus.com Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. solubilityofthings.com This functional group is integral to the structure of peptides and proteins, highlighting its biological significance.

Traditionally, the synthesis of amides involves the reaction of activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, with amines. pulsus.com Alternative methods include the use of coupling reagents to facilitate the direct union of carboxylic acids and amines. pulsus.com However, these classical approaches often suffer from low atom economy and the generation of significant waste. pulsus.com Consequently, a major focus in green chemistry has been the development of more efficient and sustainable methods for amide bond formation. pulsus.com Catalytic transformations, often employing transition metals, have emerged as promising, more atom-economical alternatives. pulsus.com The Beckmann rearrangement, which converts an oxime to an amide, represents another important synthetic route. researchgate.net The inherent stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a crucial linker in molecular design and a key component in the synthesis of complex organic molecules. solubilityofthings.com

Significance of Halogenated Phenylpropanamide Scaffolds in Molecular Design

The incorporation of halogens, such as chlorine and fluorine, into organic scaffolds is a well-established strategy in medicinal chemistry and materials science. Halogenated phenylpropanamide scaffolds, which form the core of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide, are of particular interest due to the unique properties conferred by the halogen substituents. The presence of a chloro group can influence a compound's electronic properties and reactivity. cymitquimica.com Similarly, the fluorobenzyl group may enhance lipophilicity, which can be a critical factor in the biological activity of a molecule. cymitquimica.com

A key aspect of halogenation in molecular design is the potential for halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction is directional and has gained recognition as a valuable tool in drug discovery for modulating protein-ligand binding. nih.govnih.gov The strength and nature of a halogen bond are dependent on the scaffold to which the halogen is attached. nih.gov Computational studies are often employed to explore the applicability of halogen bonds in molecular design and to understand how different scaffolds can tune the strength of these interactions. nih.gov The strategic placement of halogens on a phenylpropanamide backbone can therefore be used to fine-tune the molecule's intermolecular interactions and, potentially, its biological target engagement.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and the prediction of chemical behavior. These ab initio methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can efficiently find the geometry that corresponds to the lowest energy state on the potential energy surface.

A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform the calculations. jst.org.injst.org.in This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For the analogous compound 2-chloro-N-(p-tolyl)propanamide, DFT calculations have provided such optimized parameters, which are crucial for understanding its structural arrangement. jst.org.in Similar calculations for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide would reveal how the substitution of a methyl group with a fluorophenylmethyl group influences the molecule's geometry.

Table 1: Representative Optimized Geometric Parameters (Analogous Compound) This table shows calculated geometric parameters for the analogous compound 2-chloro-N-(p-tolyl)propanamide, as determined by DFT calculations. The data illustrates the type of structural information obtained from such a study.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O~1.23 Å
N-C (amide)~1.35 Å
C-Cl~1.80 Å
Bond AngleO=C-N~123°
C-N-C~125°
Dihedral AngleC-C-N-C~179°

Note: Data is illustrative and based on published values for the analogous compound 2-chloro-N-(p-tolyl)propanamide. jst.org.inresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which further quantify the molecule's reactivity. jst.org.innih.gov

In a study of 2-chloro-N-(p-tolyl)propanamide, these electronic properties were calculated using the DFT/B3LYP method. jst.org.injst.org.in The analysis provided insights into the molecule's electronic behavior and potential for chemical reactions.

Table 2: Calculated Electronic Properties (Analogous Compound) This data table presents electronic properties for the analogous compound 2-chloro-N-(p-tolyl)propanamide, derived from HOMO and LUMO energies.

PropertySymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.8 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.5 eV
HOMO-LUMO Energy GapΔE6.3 eV
Chemical Potentialµ-3.65 eV
Global Hardnessη3.15 eV
Global SoftnessS0.158 eV-1
Electrophilicity Indexω2.11 eV

Note: Data is illustrative and based on published values for the analogous compound 2-chloro-N-(p-tolyl)propanamide. jst.org.in

Computational methods, particularly DFT, can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes (e.g., stretching, bending, and twisting) to the observed spectral bands.

The vibrational analysis for a molecule like this compound would be performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). jst.org.in Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by a factor to improve agreement with experimental data. A detailed study on 2-chloro-N-(p-tolyl)propanamide performed a vibrational analysis, allowing for the assignment of prominent modes such as the C=O stretching, N-H bending, and C-Cl stretching vibrations. jst.org.in

An NBO analysis of this compound would identify key donor-acceptor interactions, such as those between the lone pairs of the oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds. The stabilization energy (E(2)) associated with these interactions quantifies their contribution to the molecule's stability. Such analysis helps in understanding the nature of intramolecular bonding and the distribution of electron density. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

The MEP surface is color-coded: regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs, identifying it as a primary site for electrophilic interaction. The hydrogen atom of the N-H group would likely exhibit a positive potential, making it a potential site for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the explicit inclusion of solvent effects.

For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable and frequently adopted shapes in a solution. This is crucial for understanding how the molecule might interact with biological targets or other molecules in a realistic environment. Furthermore, by simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how the solvent influences the molecule's structure and dynamics, providing a more accurate representation of its behavior in solution. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that correlate the structural or property-based features of a molecule with its biological activity or physicochemical properties, respectively. For a compound like this compound, QSAR and QSPR studies would be instrumental in predicting its behavior and guiding the synthesis of more potent or selective analogs.

The development of a robust QSAR or QSPR model for a series of compounds including this compound would typically involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as follows:

Constitutional descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of bonds, and counts of specific atom types or functional groups.

Topological descriptors: These two-dimensional descriptors encode information about the connectivity of atoms within the molecule, such as branching patterns and shape.

Geometrical descriptors: These three-dimensional descriptors are calculated from the 3D coordinates of the atoms and include information about the molecule's size, shape, and surface area.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as orbital energies (e.g., HOMO and LUMO), partial charges, and dipole moments.

Once these descriptors are calculated for a training set of molecules with known activities or properties, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are employed to build a mathematical model that can predict the activity or property of new, untested compounds like this compound.

The predictive power of these models is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. While specific QSAR/QSPR studies on this compound are not yet prevalent in the literature, the principles of these methods are well-established and would be a valuable tool in its further investigation.

Molecular Docking Studies on Academic Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme.

Ligand-Protein Binding Mode Prediction (e.g., Enzyme Active Sites, Receptor Pockets)

The prediction of the binding mode of this compound within a protein's active site is a critical step in understanding its potential mechanism of action. This process involves several key steps:

Preparation of the Protein Structure: A high-resolution three-dimensional structure of the target protein is obtained, usually from a crystallographic or NMR experiment, and prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Preparation of the Ligand Structure: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the protein. The algorithm generates a multitude of possible binding poses.

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes.

For this compound, key interactions that would be analyzed include hydrogen bonds between the amide group and polar residues in the active site, hydrophobic interactions involving the fluorophenyl and propyl groups, and potential halogen bonding from the chloro and fluoro substituents. The precise nature of these interactions would be highly dependent on the specific topology and amino acid composition of the target's binding pocket.

Binding Affinity Estimation and Interaction Energy Analysis

Beyond predicting the binding pose, molecular docking aims to estimate the binding affinity of the ligand for the protein. The scoring functions used in docking programs provide a numerical value that is intended to correlate with the experimental binding affinity (e.g., Ki or IC50). While these scores are useful for ranking different ligands, they are often not highly accurate in predicting absolute binding energies.

More rigorous methods for estimating binding affinity, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the docked poses. These methods calculate the free energy of binding by considering various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

An interaction energy analysis for the complex of this compound and its target protein would break down the total binding energy into contributions from individual amino acid residues in the binding site. This allows for the identification of "hotspot" residues that are critical for binding and can guide future modifications to the ligand to enhance its affinity and selectivity.

Pharmacophore Modeling and De Novo Design Principles

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target and elicit a particular response.

A pharmacophore model for a set of active compounds that includes or is related to this compound would typically consist of features such as:

Hydrogen bond donors and acceptors (e.g., the amide N-H and carbonyl oxygen).

Hydrophobic centroids (e.g., the fluorophenyl ring).

Aromatic rings.

Positive and negative ionizable groups.

This model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active.

Biochemical and Mechanistic Research Fundamental Investigations

Investigation of Enzyme Inhibition Mechanisms

There is no available research on the enzyme inhibition mechanisms of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide.

No studies detailing the kinetic characterization of interactions between this compound and any enzyme have been identified.

There is no information available regarding the identification of specific enzyme active site residues that may be involved in binding with this compound.

While the inhibition of Acetyl-CoA carboxylase is a known mechanism for some compounds, there is no evidence in the scientific literature to suggest that this compound modulates the activity of this or any other enzyme.

Studies on Molecular Receptor Agonism/Antagonism (Academic Models)

No academic studies on the agonistic or antagonistic effects of this compound at any molecular receptor have been found.

In Vitro Metabolic Stability and Biotransformation Studies (non-human, non-clinical)

There are no published in vitro studies on the metabolic stability or biotransformation of this compound in any non-human, non-clinical enzymatic systems.

Consistent with the lack of biotransformation studies, there is no information available on the characterization of any metabolites of this compound.

Pathways of Biotransformation by Isolated Enzyme Preparations

The biotransformation of this compound is anticipated to proceed through several enzymatic pathways, primarily involving phase I and phase II metabolism. Investigations using isolated enzyme preparations with analogous compounds, such as chloroacetamide herbicides, have revealed key metabolic routes. The primary enzymes implicated in the metabolism of such compounds include cytochrome P450 monooxygenases, hydrolases, and glutathione (B108866) S-transferases (GSTs).

Potential biotransformation pathways for this compound, based on studies of related molecules, could include:

N-Dealkylation and C-Dealkylation: Cytochrome P450 enzymes are known to catalyze the removal of alkyl and benzyl (B1604629) groups from nitrogen and carbon atoms. This could lead to the cleavage of the N-[(2-fluorophenyl)methyl] group.

Aromatic Hydroxylation: The fluorophenyl ring is a likely site for hydroxylation, a common reaction catalyzed by cytochrome P450 enzymes in the metabolism of xenobiotics.

Dechlorination: The chlorine atom on the propanamide moiety can be removed, a reaction that can be catalyzed by various enzymes, including cytochrome P450s and hydrolases.

Amide Hydrolysis: Amidases and other hydrolases could cleave the amide bond, resulting in the formation of 2-chloropropanoic acid and (2-fluorophenyl)methanamine.

Glutathione Conjugation: The electrophilic carbon bearing the chlorine atom is a potential target for nucleophilic attack by glutathione, a reaction catalyzed by glutathione S-transferases. This is a major detoxification pathway for many chloroacetamide compounds.

Table 1: Postulated Enzymatic Biotransformation Pathways for this compound This table is based on data from analogous compounds and represents predicted pathways.

Pathway Enzyme Family Potential Metabolites
N-DealkylationCytochrome P4502-chloropropanamide and 2-fluorobenzaldehyde (B47322)
Aromatic HydroxylationCytochrome P450Hydroxylated fluorophenyl derivatives
DechlorinationVarious2-hydroxy-N-[(2-fluorophenyl)methyl]propanamide
Amide HydrolysisAmidases/Hydrolases2-chloropropanoic acid and (2-fluorophenyl)methanamine
Glutathione ConjugationGlutathione S-TransferasesGlutathione conjugate of the propanamide moiety

Cellular and Subcellular Target Identification Methodologies (non-human, in vitro)

Identifying the molecular targets of this compound is essential for understanding its mechanism of action. Due to the presence of the reactive chloroacetamide group, several methodologies can be employed for target identification in non-human, in vitro systems.

Chemical proteomics is a powerful tool for identifying the protein targets of small molecules. The chloroacetamide moiety in this compound is an electrophilic "warhead" that can covalently bind to nucleophilic amino acid residues on proteins, most notably cysteine.

This reactivity can be leveraged in several ways:

Affinity-Based Protein Profiling (ABPP): A tagged version of the compound (e.g., with a biotin (B1667282) or alkyne handle) can be synthesized. This probe is then incubated with a cellular lysate or intact cells. The probe-protein adducts can be enriched using affinity chromatography (e.g., streptavidin beads for a biotin tag) and the bound proteins identified by mass spectrometry.

Competitive ABPP: In this approach, the untagged this compound is used to compete with a broad-spectrum cysteine-reactive probe for binding to cellular proteins. Proteins that show reduced labeling by the general probe in the presence of the compound of interest are considered potential targets.

In the absence of a known target, ligand-based methods can be used to predict potential protein targets based on the structural and physicochemical properties of this compound.

Pharmacophore Modeling and Virtual Screening: A 3D pharmacophore model can be generated based on the structure of the compound. This model, which defines the essential features for biological activity, can then be used to screen databases of known protein structures to identify potential binding partners.

Similarity Searching: The chemical structure can be used to search for structurally similar compounds with known biological targets. For instance, searches for compounds containing the N-benzylamide scaffold have identified inhibitors of enzymes such as soluble epoxide hydrolase and tubulin.

Table 2: Methodologies for Target Identification of this compound This table outlines potential methodologies based on the compound's chemical structure.

Methodology Principle Potential Application
Chemical Proteomics (ABPP)Covalent labeling of protein targets by the reactive chloroacetamide moiety.Identification of specific cysteine-containing proteins that are covalently modified by the compound.
Ligand-Based DiscoveryIn silico screening based on the compound's structural features.Prediction of potential enzyme or receptor targets by comparing its structure to known active molecules.

Exploration of Fundamental Biochemical Pathway Modulation

Based on the known activities of related chloroacetamide compounds, this compound has the potential to modulate several fundamental biochemical pathways in research models.

Cellular Oxidative States: Chloroacetamides have been shown to induce oxidative stress in cellular models. This can occur through the depletion of cellular antioxidants, such as glutathione, due to conjugation reactions. The resulting imbalance in the cellular redox state can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Protein Degradation Mechanisms: The covalent modification of proteins by the chloroacetamide group can lead to protein misfolding and destabilization. Misfolded proteins are typically targeted for degradation by the ubiquitin-proteasome system. Therefore, exposure to this compound could potentially overload or otherwise modulate the protein degradation machinery of the cell.

Actin Cytoskeleton Dynamics: The actin cytoskeleton is a dynamic network of protein filaments that is crucial for cell structure, motility, and division. The function of the actin cytoskeleton is regulated by a large number of actin-binding proteins, many of which contain reactive cysteine residues. Covalent modification of these proteins by this compound could disrupt actin dynamics.

Table 3: Potential Modulation of Biochemical Pathways by this compound This table summarizes potential effects based on the activities of related chloroacetamide compounds.

Biochemical Pathway Potential Effect Underlying Mechanism
Cellular Oxidative StateInduction of Oxidative StressDepletion of glutathione and direct generation of reactive oxygen species.
Protein DegradationAlteration of Protein HomeostasisCovalent modification leading to protein misfolding and engagement of the ubiquitin-proteasome system.
Actin Cytoskeleton DynamicsDisruption of Cytoskeletal OrganizationCovalent modification of key actin-binding proteins containing reactive cysteine residues.

Emerging Research Directions and Future Perspectives

Development of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide as a Chemical Probe for Biological Systems

The development of chemical probes—small molecules used to study biological systems—is a cornerstone of modern chemical biology. The structure of this compound suggests its potential as a reactive, covalent probe. The chloroacetamide moiety is a well-known electrophilic warhead that can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, in proteins. This irreversible binding makes such compounds valuable for identifying and characterizing protein targets, mapping active sites, and serving as a basis for drug development.

The utility of a chemical probe is defined by its selectivity and reactivity. The (2-fluorophenyl)methyl group of the molecule plays a crucial role in modulating these properties. This group influences the compound's steric and electronic profile, which in turn governs its non-covalent interactions with a target protein's binding pocket. The specific placement of the fluorine atom can alter the molecule's conformation and electronic distribution, potentially leading to highly selective interactions with a specific protein target while minimizing off-target effects.

Future research could focus on screening this compound against libraries of proteins to identify specific targets. Techniques such as activity-based protein profiling (ABPP) could be employed to identify its cellular targets in a complex biological sample, providing insights into its mechanism of action and potential therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. arxiv.orgarxiv.orgnih.gov These computational tools can predict the properties and biological activities of molecules, accelerating the design of new compounds with desired characteristics. For a compound like this compound, AI and ML can be applied in several ways.

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. A recent study focused on developing machine learning models specifically to predict the reactivities of chloroacetamides, a class to which this compound belongs. researchgate.net By training on datasets of known chloroacetamide reactivities, these models can predict how readily a new compound like this compound will react with biological nucleophiles. This is critical for designing chemical probes with optimal reactivity—potent enough to bind their target but not so reactive that they cause widespread off-target effects.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML Application Description Potential Outcome
Reactivity Prediction ML models trained on chloroacetamide datasets predict covalent binding potential. researchgate.net Optimization of the compound as a chemical probe with tuned reactivity.
QSAR Modeling Correlates structural features with biological activity to guide modifications. Design of analogues with enhanced potency and selectivity.
Generative Design AI algorithms propose novel molecular structures based on desired properties. neurosciencenews.com Discovery of new compounds with improved therapeutic or research potential.

| Target Prediction | Computational models predict potential protein targets based on molecular docking and similarity to known ligands. | Identification of biological pathways modulated by the compound. |

Novel Methodologies for High-Throughput Screening in Academic Discovery Pipelines

High-Throughput Screening (HTS) is a key technology in drug discovery, enabling the rapid testing of hundreds of thousands of compounds for activity against a biological target. nih.govpatsnap.com Academic HTS centers make this technology accessible for fundamental research, allowing for the identification of novel chemical tools and potential therapeutic leads. ku.edu

A compound such as this compound would typically be part of a diversity-oriented or fragment-based library for an HTS campaign. Its inclusion would be based on its structural novelty and physicochemical properties that adhere to criteria like "drug-likeness" (e.g., Lipinski's Rule of Five). ku.edu Academic screening pipelines often utilize highly automated and miniaturized biochemical assays to measure the interaction of library compounds with a target of interest, such as an enzyme or receptor. patsnap.com

Modern HTS facilities leverage advanced robotics and data processing to manage and analyze the vast amounts of data generated. youtube.com If this compound were identified as a "hit" in a primary screen, it would undergo a series of validation and follow-up studies. These include:

Dose-response analysis: To determine its potency.

Secondary assays: To confirm its mechanism of action and rule out artifacts.

Analogue screening: Testing structurally similar compounds to establish a structure-activity relationship (SAR).

The challenge in screening covalent compounds like this one is to distinguish between specific, targeted reactivity and non-specific reactivity that can lead to false-positive results. Specialized HTS assays are often designed to identify and triage reactive compounds, ensuring that only those with specific activity are advanced. nih.gov

Role in Green Analytical Chemistry for Environmental Monitoring (Methodologies for detection, not environmental impact)

Green analytical chemistry focuses on developing analytical methods that are safer, more efficient, and more environmentally friendly. nih.gov This involves reducing the use of hazardous solvents, minimizing waste, and lowering energy consumption. mdpi.com The detection of potentially bioactive compounds like this compound in environmental samples requires sensitive and robust analytical methods.

Given its fluorinated structure, developing detection methodologies falls within the scope of green fluorine chemistry. dovepress.comrsc.org Traditional methods for detecting organic compounds in water or soil often involve large volumes of organic solvents for extraction. weedcontroljournal.org Green alternatives that could be adapted for this compound include:

Miniaturized Extraction Techniques: Methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) use very small amounts of solvent (or are solvent-free) to extract and concentrate analytes from a sample before analysis by techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com

Aqueous-Based Chromatography: Replacing traditional organic mobile phases in liquid chromatography (HPLC) with water-based systems or supercritical fluids (like CO2) significantly reduces the environmental footprint of the analysis. mdpi.com

Electrochemical Sensors: These devices can provide rapid, on-site detection without the need for extensive sample preparation or laboratory equipment, making them ideal for environmental monitoring. mdpi.com

The detection of fluorinated organic compounds can be challenging. stackexchange.com However, the development of novel indicators and models can help prioritize which pesticides or compounds to monitor, simplifying the analytical routine. nih.govresearchgate.net Methodologies using radiolabeled versions of a compound can also be employed in laboratory settings to trace its presence and degradation with high precision. scielo.br

Table 2: Comparison of Traditional vs. Green Analytical Methods for Compound Detection

Feature Traditional Method (e.g., LLE-GC-MS) Green Method (e.g., SPME-GC-MS)
Solvent Consumption High (milliliters to liters) Low to None (microliters)
Sample Preparation Multi-step, time-consuming Simplified, often single-step
Waste Generation Significant Minimal
Potential for Automation Moderate High

| On-site Capability | Limited | Possible with portable systems |

Future research would involve developing and validating such green methods specifically for this compound to enable efficient and sustainable monitoring in various matrices.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 2-chloropropanoyl chloride with 2-fluorobenzylamine in an aprotic solvent (e.g., dichloromethane or acetonitrile) under inert conditions. Catalytic triethylamine is often added to scavenge HCl. For stereoselective synthesis, carbodiimide coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) are employed to activate the carboxylic acid precursor (e.g., 2-chloropropanoic acid) before amide bond formation with the amine .
  • Example Protocol :
  • Dissolve 2-chloropropanoic acid (1.0 mmol) in DCM.
  • Add DCC (1.1 mmol) at 0°C, stir for 30 min.
  • Add 2-fluorobenzylamine (1.0 mmol), warm to room temperature, and stir overnight.
  • Filter to remove dicyclohexylurea byproduct, concentrate, and purify via column chromatography (hexane/ethyl acetate).

Q. What chemical reactions are characteristic of this compound?

  • Methodological Answer : Key reactions include:
  • Substitution : The chloro group undergoes nucleophilic displacement with amines (e.g., sodium azide), thiols, or alkoxides in polar aprotic solvents like DMSO .
  • Reduction : LiAlH4 reduces the amide to the corresponding amine, while NaBH4 selectively reduces the carbonyl group to an alcohol .
  • Oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO4 under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective substitution of the chloro group?

  • Methodological Answer : Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. For example:
  • Solvent : DMSO enhances nucleophilicity, favoring SN2 pathways.
  • Catalysts : Crown ethers (e.g., 18-crown-6) improve potassium thiolate solubility, accelerating substitution .
  • Temperature : Lower temperatures (−20°C to 0°C) reduce side reactions like elimination.
  • Case Study : Substitution with NaN3 in DMSO at 25°C yields the azide derivative with >90% selectivity. Contrastingly, in acetonitrile, competing elimination reduces yield to 60% .

Q. How can crystallographic data discrepancies be resolved during structural elucidation?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities:
  • Twinned Data : Apply the HKLF5 format for twin refinement.
  • Disorder Modeling : Use PART and AFIX commands to model disordered atoms.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
  • Example Workflow :
  • Index data with SHELXD.
  • Refine using SHELXL with Hirshfeld atom refinement (HAR) for improved electron density maps.

Q. What strategies are effective for analyzing the compound’s bioactivity and receptor interactions?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a sensor chip to measure binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .
  • Molecular Docking : Use AutoDock Vina with DFT-optimized ligand geometries (B3LYP/6-31G*) to predict binding modes.
  • Case Study : Derivatives with fluorophenyl groups show enhanced binding to GABA receptors due to hydrophobic π-stacking .

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Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(2-fluorophenyl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(2-fluorophenyl)methyl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.